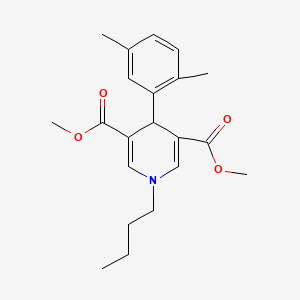
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one, also known as NBD-Cl, is a fluorescent reagent that is widely used in scientific research. It is a highly sensitive and selective probe for the detection of amino acids, peptides, and proteins. NBD-Cl is also used in the synthesis of various organic compounds and in the development of new drugs.
Mecanismo De Acción
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one works by binding to the amino group of amino acids and peptides, forming a fluorescent adduct. The fluorescence intensity of the adduct is proportional to the concentration of the amino acid or peptide. The mechanism of action of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is well understood and has been extensively studied.
Biochemical and Physiological Effects:
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is a non-toxic reagent and does not have any known biochemical or physiological effects. It is a highly specific and sensitive probe for the detection of amino acids, peptides, and proteins. 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively tested for its biocompatibility and has been found to be safe for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is its high sensitivity and selectivity for the detection of amino acids, peptides, and proteins. It is also easy to use and can be incorporated into a wide range of experimental protocols. The main limitation of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is its cost, which can be prohibitive for some research groups.
Direcciones Futuras
There are several future directions for the use of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one in scientific research. One area of research is the development of new fluorescent probes based on the 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one scaffold. These probes could be used to detect other biomolecules, such as nucleic acids and carbohydrates. Another area of research is the use of 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one in the development of new drugs for the treatment of cancer and other diseases. Finally, 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one could be used in the development of new diagnostic assays for the detection of biomarkers in clinical samples.
Aplicaciones Científicas De Investigación
7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of amino acids, peptides, and proteins. 7-chloro-2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one can be used to study protein-protein interactions, protein folding, and enzyme kinetics. It is also used in the development of new drugs, particularly in the field of cancer research.
Propiedades
IUPAC Name |
7-chloro-2-(3,5-dinitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN3O6/c15-8-1-2-11-12(5-8)16-13(24-14(11)19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLEESHHBSVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(OC2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)phenyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine](/img/structure/B4696148.png)


![5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4696172.png)
![3-[(4-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4696183.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4696185.png)
![1-(4-methoxybenzyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4696186.png)
![N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696187.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4696211.png)

![2-{[(4-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4696228.png)
![N-{(benzylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4696233.png)
